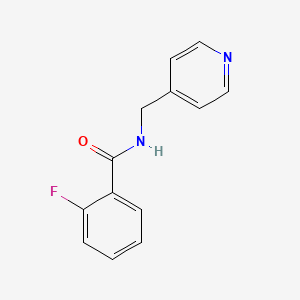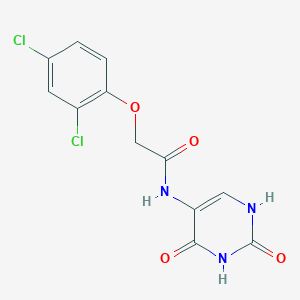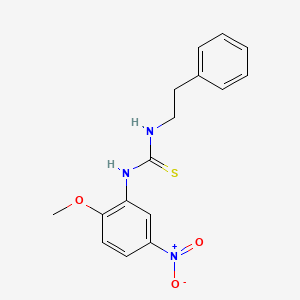
N-(5-chloro-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as "CLP" is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CLP involves the inhibition of various signaling pathways that are involved in the initiation and progression of various diseases. It has been found to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines and chemokines. CLP also inhibits the MAPK pathway, which is involved in the regulation of cell growth and differentiation. Additionally, CLP has been found to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
CLP has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of various inflammatory diseases. CLP has also been found to inhibit tumor growth and angiogenesis by targeting specific signaling pathways in cancer cells. Additionally, CLP has been found to exhibit anti-oxidant and anti-apoptotic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CLP in lab experiments include its high purity and specificity towards specific signaling pathways. Additionally, CLP has been found to exhibit low toxicity towards normal cells, making it a potential therapeutic agent for various diseases. However, the limitations of using CLP in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on CLP. One potential direction is to study the synergistic effects of CLP with other therapeutic agents in the treatment of various diseases. Additionally, the development of novel delivery systems for CLP could enhance its therapeutic efficacy. Further studies are also needed to elucidate the exact mechanism of action of CLP and its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of CLP involves a multi-step process that includes the reaction of 2-chloropyridine with ethyl hydrazinecarboxylate to form 5-chloro-2-(ethylcarbamoyl)pyridine. This intermediate is then reacted with 2-bromo-3-nitropyrazine to form the final product, N-(5-chloro-2-pyridinyl)-1-ethyl-1H-pyrazole-3-carboxamide. The purity of the final product is determined by spectroscopic methods such as NMR and mass spectrometry.
Applications De Recherche Scientifique
CLP has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Several studies have shown that CLP inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and progression of various inflammatory diseases. CLP has also been found to inhibit tumor growth and angiogenesis by targeting specific signaling pathways in cancer cells.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-2-16-6-5-9(15-16)11(17)14-10-4-3-8(12)7-13-10/h3-7H,2H2,1H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVENZTWIDBDKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-pyridyl)-1-ethyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5730931.png)
![N-(2-methoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730937.png)
![ethyl {[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5730941.png)
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5730945.png)


![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)

![N-[2-(3-chlorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5730974.png)

![3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B5731001.png)
